molecular formula C16H15N3OS2 B6557646 2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1040676-39-8

2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B6557646
CAS No.: 1040676-39-8
M. Wt: 329.4 g/mol
InChI Key: KMZPKJMTLIJXSS-UHFFFAOYSA-N
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Description

2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that incorporates both thiazole and thiophene rings. These heterocyclic rings are known for their roles in numerous biologically active molecules, making this compound of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide typically involves the condensation of 2-aminothiazole with a thiophene derivative. The process may include:

  • Formation of 2-(phenylamino)-1,3-thiazole: : Starting with 2-aminothiazole, which is reacted with a phenylamine derivative under acidic conditions.

  • Attachment of Acetamide Group: : The intermediate product is further reacted with an acetic acid derivative to form the final compound.

Industrial Production Methods

In an industrial setting, this compound might be produced using a continuous flow process to ensure efficiency and scalability. The reaction conditions would need to be optimized for temperature, pH, and solvent selection to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, leading to modifications on the phenyl or thiophene rings.

  • Reduction: : Reduction could target the acetamide group or the thiazole ring.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Like lithium aluminum hydride.

  • Substitution Reagents: : Including halogens (bromine, chlorine) and organometallic reagents (Grignard reagents).

Major Products Formed

The major products depend on the specific reaction conditions but may include oxidized or reduced forms of the parent compound or substituted derivatives with altered functional groups on the aromatic rings.

Scientific Research Applications

2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide has a broad range of applications across several scientific fields:

  • Chemistry: : As a building block in synthetic chemistry for the development of new materials.

  • Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: : Studied for its pharmacological properties, possibly as an anti-inflammatory or anticancer agent.

  • Industry: : Used in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action depends on its application but often involves:

  • Enzyme Inhibition: : Binding to active sites of enzymes, inhibiting their activity.

  • Receptor Interaction: : Modulating receptor activity by binding to receptor sites on cell membranes.

  • Pathway Involvement: : Could be involved in signaling pathways such as the MAPK/ERK pathway or NF-κB pathway, influencing cellular processes like proliferation or apoptosis.

Comparison with Similar Compounds

Uniqueness

Compared to other compounds with thiazole and thiophene rings, 2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Similar Compounds

  • 2-Aminothiazole: : Lacks the phenyl and thiophene substitutions but forms the core thiazole structure.

  • Thiophene-2-carboxamide: : Contains the thiophene ring and acetamide group but lacks the thiazole ring.

  • Phenylthiazole derivatives: : Have similar core structures but differ in the attached functional groups, affecting their reactivity and application potential.

In essence, this compound is a versatile and valuable compound in scientific research, with diverse applications and a unique structure that sets it apart from related molecules.

Properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c20-15(17-10-14-7-4-8-21-14)9-13-11-22-16(19-13)18-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZPKJMTLIJXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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